Home > Products > Screening Compounds P115540 > 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide - 1177287-69-2

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

Catalog Number: EVT-1807895
CAS Number: 1177287-69-2
Molecular Formula: C9H9N5O
Molecular Weight: 203.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

  • Compound Description: This compound shares the core structure of a 5-amino-1-(pyridyl)-1H-pyrazole-4-carboxylate with 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: The structural similarity to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide lies in the shared 5-amino-1-(pyridyl)-1H-pyrazole core, with the only difference being the position of the nitrogen in the pyridine ring (2-position vs 4-position) and the ester group instead of an amide at the 4-position of the pyrazole ring. []

3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: This compound, a potent and selective Janus Kinase 1 (JAK1) inhibitor, highlights the exploration of diverse substituents on the pyrazole-4-carboxamide scaffold. []
  • Relevance: While this compound shares the pyrazole-4-carboxamide moiety with 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, it underscores the impact of varying substituents on the pyrazole ring for achieving specific biological activities. []

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

  • Compound Description: This compound serves as a versatile building block for synthesizing various heterocyclic compounds with pharmacological potential. []
  • Relevance: It shares the core structure of a 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, emphasizing the importance of this scaffold in medicinal chemistry. [] The difference lies in the presence of a phenyl group instead of a pyridin-4-yl group at the 1-position of the pyrazole ring.

Ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino [5,6-b] indol-3-yl)-1H-pyrazole-4-carboxylate

  • Compound Description: This compound exemplifies the use of ethyl 5-amino-1H-pyrazole-4-carboxylate as a starting material in synthesizing pyrazolo[3,4-d]pyrimidine derivatives with potential biological activities. []
  • Relevance: This example further emphasizes the versatility of the 5-amino-1H-pyrazole-4-carboxylate core, which is structurally related to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. It highlights the possibility of incorporating different heterocyclic substituents to modulate the properties and activities of the resulting compounds. []
  • Compound Description: This compound, a potent and orally bioavailable Factor XIa (FXIa) inhibitor, exemplifies the use of 5-amino-1H-pyrazole-4-carboxamide derivatives in medicinal chemistry. []
  • Relevance: The compound highlights the use of the 5-amino-1H-pyrazole-4-carboxamide moiety, which is structurally related to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, in designing potent and selective enzyme inhibitors. []

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

  • Compound Description: This compound demonstrates the impact of substituting the pyridine ring of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide with a chloropyridazinyl ring. []
  • Relevance: This modification highlights the potential for exploring alternative heterocyclic rings at the 1-position of the pyrazole core while maintaining the 5-amino-4-carboxylate substitution pattern found in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []

N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: This compound demonstrates a variation on the 5-amino-1-(pyridyl)-1H-pyrazole-4-carboxamide scaffold by having a methyl group instead of an amino group at the 5-position and a pyridin-2-yl group instead of a pyridin-4-yl group at the 1-position. []
  • Relevance: Though not explicitly stated, its structural similarity to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide suggests it could be considered a related compound. The different substituents on the pyrazole ring potentially lead to different biological activities. []

3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: This compound is structurally related to N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide, lacking the N-(4-bromobenzyl) group. []
  • Relevance: Like the previous compound, its structural resemblance to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, particularly the shared pyrazole-4-carboxamide core, suggests potential relevance despite the different substituents. []

Ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate dimethyl sulfoxide hemisolvate

  • Compound Description: This compound, a pyrazole derivative, showcases the introduction of a 2,4,6-trichlorophenyl group at the 1-position of the pyrazole ring and a pyridin-4-yl group at the 3-position, compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: The shared pyrazole-4-carboxylate core structure with 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, despite the different substituents, highlights the structural diversity possible within this class of compounds. []

Ethyl 5‐amino‐1‐(5‐bromopyrimidin‐2‐yl)‐1H‐pyrazole‐4‐carboxylate

  • Compound Description: This compound highlights the replacement of the pyridine ring in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide with a bromopyrimidine ring, which impacts the molecule's planarity and intermolecular interactions. []
  • Relevance: This modification demonstrates the exploration of different heterocyclic rings at the 1-position of the pyrazole core, maintaining the 5-amino-4-carboxylate structure of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

  • Compound Description: This compound, a potent and selective Dishevelled 1 (DVL1) inhibitor, exemplifies a different approach to targeting the WNT/β-catenin pathway compared to using pyrazole-based scaffolds like in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: While structurally distinct from 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, it highlights the exploration of alternative scaffolds for developing inhibitors targeting the same biological pathway. This information might be helpful in understanding the structure-activity relationships of compounds targeting the WNT/β-catenin pathway. []
  • Compound Description: These compounds, designed as potential anti-tobacco mosaic virus (TMV) agents, represent a series of pyrazole amide derivatives structurally distinct from 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide but sharing the pyrazole-4-carboxamide core. []
  • Relevance: This series of compounds emphasizes the importance of the pyrazole-4-carboxamide motif for potential biological activities, even when incorporated into different structural frameworks compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Compound Description: This series of compounds, designed as nitrofurantoin analogues with antibacterial properties, features a pyrazole-4-carboxamide scaffold with various substituents, distinguishing them from 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: These compounds highlight the versatility of the pyrazole-4-carboxamide moiety in medicinal chemistry and the possibility of developing structurally distinct compounds with potential applications as antibacterial agents compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []

N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives

  • Compound Description: These compounds, developed as potential succinate dehydrogenase inhibitors (SDHIs) with antifungal activity, share the pyrazole-4-carboxamide core with 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide but incorporate a trifluoromethyl group at the 5-position of the pyrazole ring. []
  • Relevance: This series exemplifies the structural diversity possible around the pyrazole-4-carboxamide scaffold for achieving specific biological activities, suggesting potential exploration avenues for 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide analogues. []

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

  • Compound Description: This compound, a potent, selective, and orally bioavailable c-Met inhibitor, features a pyrazole-4-carboxamide core with various substitutions, including a 2-hydroxy-2-methylpropyl group at the 1-position, differentiating it from 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: Although structurally distinct, AMG 458 highlights the potential for developing potent and selective inhibitors by incorporating diverse substituents around the pyrazole-4-carboxamide core found in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Compound Description: This compound, a pyrazole-based structure, demonstrates a complex substitution pattern around the pyrazole-4-carboxylate core, distinguishing it from the simpler structure of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: While the specific biological activity of this compound is not mentioned, its structural complexity underscores the versatility of the pyrazole-4-carboxylate scaffold and the potential for incorporating diverse substituents to fine-tune its properties. []
  • Compound Description: This complex pyrazole derivative highlights the incorporation of a thiophene ring and a methylthio group into the structure, contrasting with the simpler structure of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: Although not directly related in terms of biological activity, the compound's structure showcases the potential for expanding the chemical space around the pyrazole-4-carboxylate core found in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []

2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate

  • Compound Description: This compound, a sulfonylpyrazolone derivative, presents a distinct scaffold compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, featuring a tosyl group and a methoxyphenyl-substituted ethanone moiety. []
  • Relevance: Though structurally dissimilar to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, it highlights the presence of the 5-amino-1H-pyrazole motif, suggesting potential connections in synthetic strategies or broader chemical space exploration. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

  • Compound Description: This series of compounds, imidazole-pyrazole-benzo[f]chromene hybrids, presents a significantly different structure from 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide but highlights the incorporation of the pyrazole moiety into a more complex framework. []
  • Relevance: While not directly related in terms of biological activity, these compounds demonstrate the versatility of incorporating the pyrazole ring, a key component of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, into diverse molecular architectures for exploring new chemical space and biological targets. []
  • Compound Description: This compound shares a significant structural resemblance to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, with the key difference being the replacement of the carboxamide group at the 4-position of the pyrazole ring with a 4-cyanophenyl group. []
  • Relevance: The close structural similarity to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide suggests potential similarities or differences in their chemical and biological properties, offering insights into structure-activity relationships within this class of compounds. []

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

  • Compound Description: This compound, identified as a potential antimalarial agent, features a pyrazole ring as part of a larger, more complex structure compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: While structurally distinct, its presence emphasizes the importance of the pyrazole moiety in medicinal chemistry and its potential for incorporation into various frameworks for developing biologically active compounds. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: This compound, a potent FLT3 and CDK inhibitor with potential for treating acute myeloid leukemia (AML), features a pyrazole-3-carboxamide core, highlighting a regioisomeric relationship to the pyrazole-4-carboxamide core found in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: This compound demonstrates that while the pyrazole-4-carboxamide core is present in various biologically active compounds, its regioisomer, pyrazole-3-carboxamide, can also exhibit potent activities against different targets, expanding the chemical space and potential applications for pyrazole-based structures. []

5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitors of IRAK4

  • Compound Description: This class of compounds represents potent and selective inhibitors of interleukin-1 receptor associated kinase 4 (IRAK4), highlighting the presence of a pyrazole-carboxamide moiety within a pyrazolo[1,5-a]pyrimidine scaffold, distinct from 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: Though structurally distinct, these compounds showcase the importance of exploring variations around the pyrazole-carboxamide core for achieving potent and selective kinase inhibition, potentially offering insights for developing analogs of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide with tailored activities. []
  • Compound Description: This compound, a cannabinoid-1 receptor (CB1R) inverse agonist developed for obesity treatment, features a pyrazole-3-carboxamide core, similar to FN-1501 but within a different structural framework compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: This example further emphasizes that both pyrazole-3-carboxamide and pyrazole-4-carboxamide can be found in potent and selective compounds targeting various therapeutic areas, suggesting potential exploration avenues for developing 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide analogs with tailored activities. []
  • Compound Description: This compound shares the core structure of a 1-(pyridyl)-1H-pyrazole with 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, though with significant variations in substituents. []
  • Relevance: The commonalities highlight a potential connection in synthetic strategies or a broader exploration of the chemical space around the 1-(pyridyl)-1H-pyrazole scaffold, even though the specific biological activities might differ significantly. []
  • Compound Description: This compound series, synthesized from 5-(pyrrol-1-yl)pyrazole derivatives, represents a different class of heterocyclic compounds compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: Although not directly related to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide in terms of structure or activity, these compounds highlight the exploration of diverse heterocyclic systems, potentially offering insights into alternative scaffolds or synthetic approaches. []

7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles

  • Compound Description: This class of compounds, synthesized from 3(5)-aminopyrazoles, showcases the versatility of pyrazole derivatives as building blocks for constructing various fused heterocyclic systems. []
  • Relevance: While not directly comparable to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide in terms of structure, their synthesis highlights the broader context of pyrazole chemistry and the exploration of diverse heterocyclic frameworks. []

5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxamide–tetrahydrofuran (1/1)

  • Compound Description: This compound, a pyrazole-3-carboxamide derivative, presents a distinct scaffold compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, incorporating dichlorotrifluoromethylphenyl and trifluoromethylsulfinyl substituents. []
  • Relevance: While the biological activity of this compound is not discussed, its structure demonstrates the diverse chemical space explored around the pyrazole core, offering potential insights into alternative substitution patterns compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []

ethyl-5-methyl-1-(pyridin-3-yl)-1H-pyrazole-4- carboxylate-(dibenzoylmethane)

  • Compound Description: This compound, a pyrazole derivative, shares a structural resemblance to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, featuring a pyridyl-substituted pyrazole core but differing in the substituents at the 4 and 5 positions. []
  • Relevance: This structural similarity, despite the variations in substituents, suggests potential connections in synthetic pathways or a broader exploration of the chemical space around the pyridyl-pyrazole scaffold. []

S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)

  • Compound Description: This compound, a potent and orally bioavailable p38 MAP kinase inhibitor, features a 5-amino-1H-pyrazol-4-yl moiety as part of a larger structure, highlighting the presence of a key structural element found in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: Although structurally distinct overall, the presence of the 5-amino-1H-pyrazol-4-yl fragment suggests potential similarities or connections in binding interactions or a broader exploration of the chemical space around this specific substructure. []
  • Compound Description: This series of compounds, designed as potential insecticides targeting the ryanodine receptor, features a diphenyl-1H-pyrazole-4-carboxamide core, highlighting the use of this structural motif in different biological contexts compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: While structurally distinct, their presence underscores the importance of the pyrazole-4-carboxamide moiety for potential biological activities and its adaptability for developing compounds with tailored activities against various targets. []
  • Compound Description: This compound, a pyrazole-3-carboxamide derivative, exhibits a distinct substitution pattern compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, featuring a dichlorotrifluoromethylphenyl and a trifluoromethylsulfonyl group. []
  • Relevance: Although not directly related in terms of biological activity, its structure showcases the diversity of chemical modifications possible around the pyrazole core and highlights the exploration of alternative substitution patterns compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []

2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one

  • Compound Description: This compound, a sulfonylpyrazolone derivative, presents a different scaffold compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, featuring a phenylsulfonyl group and a methylphenyl-substituted ethanone moiety. []
  • Relevance: While structurally dissimilar to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, the presence of the 5-amino-1H-pyrazole motif suggests potential connections in synthetic strategies or a broader chemical space exploration. []

tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate

  • Compound Description: This compound, an intermediate in synthesizing an mTOR-targeted PROTAC molecule, highlights the incorporation of the pyrazole moiety into a complex heterocyclic framework, contrasting with the simpler structure of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. [, ]
  • Relevance: While structurally distinct and not directly related in terms of biological activity, its presence underscores the versatility of the pyrazole ring as a building block in medicinal chemistry and its potential for incorporation into diverse molecular architectures. [, ]

4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives

  • Compound Description: These imidazol-pyrazole hybrids, synthesized using a one-pot multicomponent reaction, exemplify the exploration of diverse heterocyclic frameworks incorporating the pyrazole ring, a key component also present in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: While not directly related in terms of biological activity, these compounds highlight the versatility of pyrazole-containing structures and the potential for incorporating this moiety into complex architectures for exploring new chemical space and biological targets. []

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

  • Compound Description: This compound, possessing fungicidal and antiviral activities, features a pyrazole ring as part of a larger, structurally complex framework compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: While structurally distinct, it underscores the presence and potential relevance of the pyrazole moiety in various biological contexts, showcasing its incorporation into diverse molecular scaffolds for developing compounds with desired activities. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: This compound, a CGRP receptor antagonist, demonstrates a complex, multi-ring structure incorporating a pyrazole-carboxamide moiety, highlighting the presence of this structural element in different chemical environments compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: While structurally distinct overall, the presence of the pyrazole-carboxamide fragment suggests potential similarities or connections in binding interactions or a broader exploration of the chemical space around this specific substructure. []
  • Compound Description: This compound, a novel crystalline form with potential applications in plant protection, incorporates a biphenyl group and fluorine substituents into its structure, distinguishing it from 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: Although structurally distinct, its presence highlights the exploration of diverse substituents and their impact on the properties of pyrazole-containing compounds, potentially offering insights for modifying the properties of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []

1-(3-chloropyridin-2-yl)-5-difluoromethyl-1H-pyrazole-4-carboxamide derivatives

  • Compound Description: This series of compounds, synthesized from 2,3-dichloropyridine, represents a different class of pyrazole derivatives with fungicidal activity compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: Although structurally distinct from 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, their synthesis highlights the broader context of pyrazole chemistry and the exploration of diverse heterocyclic frameworks for developing biologically active compounds. []

2-(5-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-yl)-6-chloro-3,8-dimethylquinazolin-4(3H)-one (QPP)

  • Compound Description: This compound, designed as a dye sensitizer for photocatalytic applications, incorporates a pyrazole ring into a larger heterocyclic framework, contrasting with the simpler structure of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. []
  • Relevance: While structurally distinct, its presence underscores the versatility of the pyrazole ring as a building block in different chemical contexts and highlights the exploration of pyrazole-containing structures for various applications beyond traditional drug discovery. []

5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-carboxylates

  • Compound Description: This class of compounds, including both 5-hydroxy and 3-hydroxy regioisomers, represents structural variations on the pyrazole-4-carboxylate core found in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. They were investigated as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). []
  • Relevance: These compounds highlight the importance of exploring regioisomers and the impact of subtle structural changes on the biological activity of pyrazole-based scaffolds. The presence of both 5-hydroxy and 3-hydroxy derivatives suggests potential structure-activity relationship studies for optimizing the potency and selectivity of these compounds. []

2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole

  • Compound Description: This compound, synthesized by fusing a substituted 1,3,4-oxadiazole-2-thiol with a substituted benzoxazole, represents a different class of heterocyclic compounds compared to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide. It exhibited antimicrobial, antioxidant, and antitubercular activities. []
Overview

5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. This compound features a pyrazole ring substituted at the 1-position with a pyridine moiety and at the 4-position with a carboxamide group. The unique structure of this compound makes it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Source

The synthesis and characterization of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide have been explored in various studies. It is often synthesized as part of broader research into pyrazole derivatives, which have shown promising biological activities, including anti-cancer and anti-inflammatory properties .

Classification

This compound can be classified as an amino-pyrazole derivative. Pyrazoles are known for their diverse biological activities, making them important in pharmaceutical development. The presence of both the amino and carboxamide functional groups contributes to its potential reactivity and biological interactions.

Synthesis Analysis

Methods

The synthesis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions: This method often involves reacting hydrazines with appropriate carbonyl compounds to form pyrazole derivatives.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, allowing for the efficient formation of pyrazole derivatives under mild conditions .

Technical Details

For example, one synthetic route may involve the reaction of 4-pyridinecarboxaldehyde with a hydrazine derivative, followed by acylation to introduce the carboxamide group. The use of solvents such as acetic acid or DMF (dimethylformamide) is common to facilitate these reactions .

Molecular Structure Analysis

Structure

The molecular formula for 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is C9H9N5OC_9H_9N_5O. The compound features:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Carboxamide Group: A functional group (-C(=O)NH2) that enhances solubility and reactivity.

Data

The molecular weight is approximately 189.21 g/mol. The compound's structure can be visualized using computational chemistry software or through crystallography studies that provide insights into its three-dimensional arrangement.

Chemical Reactions Analysis

Reactions

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide can participate in several chemical reactions:

  • Substitution Reactions: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  • Acylation Reactions: The presence of the carboxamide allows for further modifications through acylation, potentially leading to more complex derivatives .

Technical Details

For instance, reactions involving this compound may be studied under various conditions to optimize yields and selectivity towards desired products. Techniques such as high-performance liquid chromatography (HPLC) are often employed to analyze reaction progress and product purity.

Mechanism of Action

Process

The mechanism of action for compounds like 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide often involves interactions with biological targets such as enzymes or receptors. For example, some pyrazole derivatives have been shown to inhibit tubulin polymerization, affecting cell cycle progression in cancer cells .

Data

Docking studies suggest that the binding affinity of this compound to specific targets correlates with its structural features, including hydrogen bonding capabilities provided by the amino and carboxamide groups .

Physical and Chemical Properties Analysis

Physical Properties

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is typically a solid at room temperature. Its melting point and solubility characteristics depend on the specific synthesis method and purity level.

Chemical Properties

The compound exhibits moderate stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups. Its reactivity profile makes it suitable for further derivatization in medicinal chemistry applications.

Applications

Scientific Uses

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Biochemical Research: To study cellular mechanisms involving tubulin dynamics or other protein interactions.

Research continues into optimizing its pharmacological properties and expanding its application scope within therapeutic contexts .

Introduction to 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide in Medicinal Chemistry

Role of Pyrazole-Carboxamide Scaffolds in Drug Discovery

The pyrazole-4-carboxamide motif is a privileged scaffold in medicinal chemistry due to its:

  • Hydrogen-Bonding Capacity: The carboxamide (–CONH₂) and 5-amino (–NH₂) groups act as hydrogen-bond donors/acceptors, facilitating critical interactions with target proteins. For example, in kinase inhibitors, these groups often form hinge-binding interactions critical for adenosine triphosphate (ATP)-competitive inhibition [6] [9].
  • Structural Versatility: The C3, C5, and N1 positions are readily derivatized, enabling extensive structure-activity relationship (SAR) exploration to modulate potency, selectivity, and physicochemical properties [7].
  • Balanced Physicochemical Properties: While inherently polar, strategic substitutions (e.g., lipophilic groups at C3, optimized N1 substituents) can fine-tune LogD, solubility, and permeability. This was exemplified in IRAK4 inhibitor development, where replacing a polar carboxamide with difluoromethyl improved permeability (Papp from <5 to 18 x 10⁻⁶ cm/s) while maintaining nanomolar potency [1].
  • Biological Precedence: This scaffold forms the core of several clinical/preclinical agents targeting diverse kinases (RET, IRAK4, CDPK1) and other enzymes, validating its drugability [1] [4] [9].

Table 1: Therapeutic Applications of Pyrazole-Carboxamide-Based Kinase Inhibitors

Compound (BKI/Code)Target KinaseTherapeutic AreaKey Structural FeaturesPotency (IC₅₀/EC₅₀)Source
BKI-1708 (Compound 6)Cryptosporidium CDPK1Antiparasitic (Cryptosporidiosis)5-[(1R,2S)-2-Aminocyclohexylamino], C3-CF₂H groupCpCDPK1 IC₅₀ = 0.7 nM; C. parvum EC₅₀ = 0.41 µM [4]
BKI-1770 (Compound 15)Cryptosporidium CDPK1Antiparasitic (Cryptosporidiosis)Hydroxyl aliphatic chain at N1, C3-CF₃ groupCpCDPK1 IC₅₀ < 0.01 µM [4]
Compound 8qRET (WT & Mutants)Oncology (RET-fusion cancers)1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamideRET WT IC₅₀ = 0.8 nM; Ba/F3-CCDC6-RET IC₅₀ = 5.2 nM [9]
Lead Compound (e.g., 18)IRAK4Inflammation, Oncology5-[(1R,2S)-2-Aminocyclohexylamino], C3-CF₂H groupIRAK4 IC₅₀ = 0.3 nM [1]

Structural Significance of Pyridinyl Substituents in Heterocyclic Bioactivity

Appending a pyridin-4-yl group to the N1-position of the pyrazole ring confers distinct advantages:

  • Enhanced Target Engagement: The pyridine nitrogen acts as a potent hydrogen-bond acceptor. In RET kinase inhibitors like compound 8q, this nitrogen forms a crucial hydrogen bond with the backbone NH of residue Ala807 in the hinge region, a key interaction for high-affinity binding [9].
  • Improved Solubility and Permeability: The basic pyridinyl nitrogen enhances aqueous solubility at physiological pH, counteracting the hydrophobicity of other scaffold components. This is vital for oral bioavailability. Its strategic positioning also minimizes undesired high basicity that could impact hERG binding or distribution [9] [10].
  • Conformational Constraint and Vector Alignment: The pyridinyl ring provides a rigid attachment point, projecting the carboxamide and 5-amino groups optimally into specific binding pockets. Computational modeling of RET inhibitors demonstrates how the 4-pyridinyloxy linker optimally positions the pyrazole-carboxamide core within the ATP-binding site, enabling interactions with gatekeeper residues (V804) and solvent-front regions (G810) critical for overcoming resistance mutations [9].
  • Synergy with Carboxamide: The combined hydrogen-bonding potential of the pyridinyl nitrogen and the carboxamide/5-amino groups creates a "binding pharmacophore" highly effective for kinase inhibition. This synergy is evident in the superior potency of N1-pyridinyl derivatives compared to N1-alkyl or N1-aryl analogs lacking the pyridine nitrogen [9].

Historical Development of 5-Aminopyrazole Derivatives as Pharmacophores

The 5-aminopyrazole (5AP) nucleus is a foundational pharmacophore with a rich history of derivatization:

  • Early Foundations: Initial interest stemmed from the intrinsic reactivity of 5APs. The nucleophilic sites (5-NH₂ > 1-NH > 4-CH) allow cyclizations with bielectrophiles to generate fused heterocyclic systems (e.g., pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines) prevalent in bioactive molecules and approved drugs (e.g., Allopurinol, Sulfaphenazole) [7] [10].
  • Evolution Towards Kinase Inhibition: Research shifted towards utilizing the intact 5AP core as a kinase hinge-binding motif. The 5-amino and carboxamide groups mimic the adenine NH and exocyclic carbonyl of ATP. Significant milestones include:
  • Discovery that 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides are potent IRAK4 inhibitors via interactions with Asp329 and Asn316 [1].
  • Development of bumped-kinase inhibitors (BKIs) like BKI-1708 and BKI-1770 for Cryptosporidium CDPK1, where the 5-aminopyrazole-4-carboxamide core is central to target binding [4].
  • Modern Refinement - N1-Pyridinyl Optimization: The integration of the pyridin-4-yl group at N1 represents a contemporary refinement to address specific drug discovery challenges, particularly kinase inhibitor resistance. This is exemplified by:
  • Overcoming Solvent-Front Resistance: RET inhibitors like 8q (1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide) were explicitly designed using structure-based methods to inhibit RET kinases harboring solvent-front mutations (e.g., G810C/S/R) that confer resistance to earlier generation inhibitors (e.g., Selpercatinib, Pralsetinib). The N1-linked quinoline (a fused pyridine derivative), connected via an oxygen linker, positions the pyrazole-carboxamide deep within the binding site, enabling interactions that bypass the steric hindrance caused by G810 mutations [9].
  • Synthetic Accessibility: Improved routes for N1 functionalization, such as Buchwald-Hartwig amination or direct SNAr reactions, have facilitated the exploration of diverse N1-(hetero)aryl groups, including pyridinyl variants [7] [9].

Table 2: Synthetic Yield Comparison for Key 5-Aminopyrazole Intermediates

Synthetic RouteKey Reagents/ConditionsProduct (Example)Reported Yield (%)Source
Cyclocondensation of β-Halovinyl AldehydesPd(OAc)₂, Xantphos, DMF, Heating6-Substituted pyrazolo[3,4-b]pyridine 34High Yields [7]
Buchwald-Hartwig Coupling for 3-Amino-4-Carboxamide pyrazolesPd catalyst, BrettPhos or XantPhos, Base, SolventIntermediate 17 (Precursor to 8q)Good-High Yields [9]
Condensation of Hydrazine with β-Ketonitriles/β-Diketones (Solvent-Free)V₂O₅/SiO₂ catalyst, Solvent-Free5-Aminopyrazoles 2a–g88–95% [10]
Michael Addition + Cyclization (Ionic Liquid)[bmim]Br, 90°C3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridine 25Excellent Yields [7]

The trajectory of 5AP development highlights a progression from simple heterocyclic building blocks to sophisticated, target-tailored therapeutics. The specific incorporation of the pyridin-4-yl group at N1, as in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, signifies a strategic advancement aimed at optimizing target affinity, overcoming resistance mechanisms, and achieving favorable pharmacokinetic profiles, solidifying its place in modern medicinal chemistry [9] [10].

Properties

CAS Number

1177287-69-2

Product Name

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

IUPAC Name

5-amino-1-pyridin-4-ylpyrazole-4-carboxamide

Molecular Formula

C9H9N5O

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C9H9N5O/c10-8-7(9(11)15)5-13-14(8)6-1-3-12-4-2-6/h1-5H,10H2,(H2,11,15)

InChI Key

SZDYTBKYBFKZIY-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1N2C(=C(C=N2)C(=O)N)N

Canonical SMILES

C1=CN=CC=C1N2C(=C(C=N2)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.